5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCFJJIHQAFOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394852 | |
| Record name | 5-[(3-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39181-49-2 | |
| Record name | 5-[(3-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(3-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approaches to 5-Substituted 1,3,4-Thiadiazol-2-amines
Two main synthetic strategies are commonly employed:
- Cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives
- Cyclization of thiosemicarbazones formed from aldehydes and thiosemicarbazide
These methods are often catalyzed or facilitated by reagents such as polyphosphate ester (PPE), acids, or oxidative agents.
Synthesis via Polyphosphate Ester (PPE)-Mediated One-Pot Cyclization
A novel and efficient one-pot synthesis method involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE). This approach is mild, cost-effective, and avoids the use of highly toxic reagents like phosphorus oxychloride or harsh acidic conditions.
- To a hot solution (~60 °C) of the carboxylic acid (5 mmol) in a mixture of PPE (20 g) and chloroform (30 mL), an equimolar amount of thiosemicarbazide (5 mmol) is added.
- The mixture is refluxed for approximately 10 hours.
- After completion, water is added to quench the reaction, and residual PPE is neutralized with sodium bicarbonate.
- The precipitated product is filtered, washed, and recrystallized to yield the 2-amino-1,3,4-thiadiazole derivative.
Application to 3-Chlorophenylmethyl Substituent:
Using 3-chlorophenylacetic acid as the carboxylic acid precursor, this method yields 5-[(3-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine with moderate to good yields (~48%) after an additional purification step involving acid treatment to remove intermediates.
Synthesis via Cyclization of Thiosemicarbazones
Another common method involves:
- Formation of thiosemicarbazones by condensation of 3-chlorobenzaldehyde derivatives with thiosemicarbazide.
- Subsequent oxidative cyclization (often catalyzed by ferric chloride or acid) to yield the 5-substituted 1,3,4-thiadiazol-2-amine.
This method is well-documented for various substituted aryl derivatives, including chlorophenyl groups, and generally provides good yields and purity.
Representative Data Table for Yields and Conditions
| Precursor (RCOOH or RCHO) | Method | Yield (%) | Notes |
|---|---|---|---|
| 3-Chlorophenylacetic acid + Thiosemicarbazide (PPE method) | One-pot cyclization with PPE | 47.8 | Requires acid treatment post-reaction |
| 3-Chlorobenzaldehyde + Thiosemicarbazide | Thiosemicarbazone formation + oxidative cyclization | Good to excellent (varies) | Ferric chloride or acid catalyzed cyclization |
| 4-Chlorobenzoic acid (related compound) | Multi-step synthesis involving sulfonamide derivatives | 81 (for thiadiazole-2-thiol intermediate) | More complex route, not direct for methyl substituent |
Detailed Research Findings and Characterization
Spectroscopic Characterization:
The synthesized compounds, including 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine analogs, have been characterized by IR, 1H-NMR, 13C-NMR, and mass spectrometry. Key IR bands include NH2 stretching (~3070–3240 cm⁻¹) and C=N stretching (~1590–1630 cm⁻¹). NMR spectra confirm aromatic protons and the amino group signals.Purification and Yield Optimization:
Impurities such as acylated thiosemicarbazide intermediates can be removed by acid treatment (e.g., refluxing in 10% HCl), improving purity and yield.Reaction Conditions:
The PPE-mediated method operates under relatively mild conditions (reflux at ~60–85 °C), avoiding harsh reagents and enabling a one-pot synthesis.
Summary of Advantages and Limitations
| Aspect | PPE-Mediated One-Pot Synthesis | Thiosemicarbazone Cyclization |
|---|---|---|
| Reaction Time | ~10 hours | Variable, often shorter |
| Temperature | Mild (60–85 °C) | Mild to moderate |
| Purification | Requires acid treatment to remove intermediates | Generally straightforward |
| Yield | Moderate (~48% for 3-chlorophenyl derivative) | Good to excellent |
| Reagents | Polyphosphate ester, chloroform, sodium bicarbonate | Ferric chloride or acid catalysts |
| Environmental Impact | Less toxic reagents, safer handling | Some reagents may be toxic or corrosive |
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several transformations, including oxidation, substitution, and cleavage reactions.
a. Oxidation
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Conditions : Presence of oxidants at physiological pH.
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Products : Oxidized derivatives (e.g., sulfoxides/sulfones) .
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Biological Relevance : Oxidation enhances DNA cleavage activity .
b. Substitution Reactions
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Mechanism : The 3-chlorophenyl substituent can undergo nucleophilic aromatic substitution.
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Reagents : Nucleophiles (e.g., amines, thiols) under basic conditions.
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Products : Substituted phenyl derivatives (e.g., thioether, amine analogs).
c. DNA Cleavage
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Conditions : Neutral pH, physiological temperature.
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Mechanism : Generation of reactive oxygen species (ROS) that cleave DNA strands .
Analytical Data and Characterization
The compound is characterized using spectroscopic techniques:
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FT-IR : Absorption bands for NH₂ (3090–3277 cm⁻¹), C=N (1626 cm⁻¹), and C–S bonds .
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¹H-NMR : Proton signals for aromatic protons (δ 7.63–7.78 ppm) and NH₂ groups .
Comparison with Analogous Compounds
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring with a chlorophenyl group at the 5-position and an amine functional group at the 2-position. The typical synthesis involves several steps, including the formation of the thiadiazole ring through cyclization reactions. The electron-rich nature of the thiadiazole ring allows for various chemical modifications that can enhance biological activity.
Biological Activities
Research has demonstrated that 5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine exhibits a range of biological activities:
- Antiviral Activity : Studies have shown that derivatives of thiadiazole compounds possess antiviral properties. For instance, certain derivatives have been evaluated for their effectiveness against viruses like Tobacco Mosaic Virus (TMV) and have shown promising results .
- Anticancer Properties : The compound has been tested against various cancer cell lines. In vitro studies indicate that it can inhibit cell growth in breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. The cytotoxicity was assessed using assays like CCK-8, revealing IC50 values in the micromolar range .
- Anticonvulsant Effects : Some studies have explored its potential as an anticonvulsant agent. Compounds similar to this compound have shown protective effects in seizure models using PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) tests .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Structure | Similar chlorophenyl substitution but different position |
| 5-(Phenyl)-1,3,4-thiadiazol-2-amines | Structure | Broad spectrum antimicrobial activity |
| 5-(Methylthio)-1,3,4-thiadiazole | Structure | Enhanced solubility and bioavailability |
Case Studies
Several case studies highlight the applications of thiadiazole derivatives:
- Antiviral Research : A study synthesized new derivatives from 4-chlorobenzoic acid and evaluated their antiviral activity against TMV. Although some compounds showed moderate activity compared to control agents like ningnanmycin, they provide a foundation for further exploration into antiviral therapies .
- Cancer Treatment : Research involving various substituted thiadiazoles demonstrated effective cytotoxicity against multiple cancer cell lines. For instance, one study reported an IC50 value of 3.29 µg/mL against HCT116 cells for a specific derivative .
- Anticonvulsant Studies : Investigations into the anticonvulsant properties revealed that certain thiadiazole derivatives exhibited significant protective effects in seizure models. These findings suggest potential therapeutic avenues for epilepsy treatment .
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituent nature and position. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison and Key Properties
Antifungal Activity
Compounds with bulky aromatic substituents, such as N-(3-Chlorophenyl)-5-(diindolylmethyl)phenyl (Compound 19, ), exhibit potent antifungal activity due to enhanced hydrophobic interactions with fungal enzymes . The diindolylmethyl group likely improves membrane penetration, a feature absent in the simpler 3-chlorobenzyl group of the target compound.
Anticonvulsant Activity
The ethylamine-substituted derivative 4c () showed ED50 values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), attributed to the electron-withdrawing chloro and phenoxy groups stabilizing receptor interactions . The target compound’s 3-chlorobenzyl group may offer similar electronic effects but lacks the phenoxy moiety critical for potency in this class.
Anticancer Activity
Schiff base derivatives with fluorophenyl groups () demonstrated IC50 values as low as 1.28 μg/mL against breast cancer (MCF7). The meta-chloro substitution in the target compound may confer distinct selectivity compared to para-fluoro analogs due to differences in halogen electronegativity and steric hindrance .
Biological Activity
5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic properties, supported by recent research findings.
Overview of this compound
This compound features a thiadiazole ring structure that is known for its bioactivity. The presence of the 3-chlorophenylmethyl group enhances its potential interactions with biological targets. The compound is synthesized through the cyclization of 3-chlorobenzyl chloride with thiosemicarbazide under basic conditions, yielding a product with significant pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, derivatives with substitutions at the C-5 position demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin .
- Antifungal Activity : The compound also exhibited antifungal properties against strains such as Aspergillus niger and Candida albicans. Notably, certain derivatives showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. For example, compounds derived from the thiadiazole scaffold have shown cytotoxic effects against multiple cancer cell lines, including breast cancer cells with IC50 values as low as 1.47 μM .
- Case Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can effectively inhibit tumor growth in human leukemia cell lines (HL-60) and other cancer models . These findings suggest a promising avenue for further development into anticancer therapies.
Antiparasitic Activity
The antiparasitic properties of thiadiazole derivatives are also noteworthy:
- Targeting Parasitic Infections : Compounds similar to this compound have been studied for their efficacy against parasites such as Trypanosoma cruzi, responsible for Chagas disease. Some derivatives have shown high activity levels comparable to established treatments but with reduced toxicity profiles .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes that contain cysteine residues can lead to the inactivation of critical metabolic pathways in pathogens and cancer cells.
- Cell Membrane Disruption : The ability to penetrate cellular membranes allows these compounds to exert their effects intracellularly.
- Radical Formation : Certain structural groups within the molecule may facilitate the formation of free radicals that damage nucleic acids and proteins essential for cell survival .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antibacterial | S. aureus, E. coli | Significant inhibition (MIC < standard drugs) |
| Antifungal | A. niger, C. albicans | Zones of inhibition up to 19 mm |
| Anticancer | Human cancer cell lines | IC50 values as low as 1.47 μM |
| Antiparasitic | Trypanosoma cruzi | High activity levels observed |
Q & A
Q. What are the standard synthetic routes for 5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted carboxylic acids (e.g., 3-chlorophenylacetic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C for 3 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from a DMSO/water mixture . Alternative routes use cyclization with sodium hydroxide, sulfuric acid, or iodine in potassium iodide for related thiadiazole derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
Q. What are the primary biological activities associated with 1,3,4-thiadiazole derivatives?
Thiadiazoles exhibit insecticidal, fungicidal, and potential anticancer activities. Structural features like the 3-chlorophenyl group enhance lipophilicity, influencing bioavailability and target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst variation : Substituting POCl₃ with milder agents (e.g., PCl₅) may reduce side reactions.
- Solvent systems : Ethanol or DMF can improve solubility during cyclization .
- Temperature control : Gradual heating (e.g., 60°C → 90°C) minimizes decomposition .
- Purification : Recrystallization with acetone/water (2:1) enhances crystal purity .
Q. What structural insights can X-ray crystallography provide for this compound?
Single-crystal X-ray studies reveal:
- Dihedral angles : Between the thiadiazole and aryl rings (e.g., 21.5° for 2,4-dichlorophenoxymethyl derivatives), affecting molecular planarity and intermolecular interactions .
- Hydrogen bonding : N–H⋯N bonds form supramolecular chains, influencing crystal packing and stability .
Q. How do substituents on the phenyl ring impact biological activity?
- Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilicity, improving interactions with enzymatic targets (e.g., fungal cytochrome P450) .
- Positional effects : 3-Chloro substitution optimizes steric compatibility with hydrophobic enzyme pockets compared to 2- or 4-chloro analogs .
Q. What methodologies resolve contradictions in reported biological data?
- Dose-response assays : Establish EC₅₀ values to compare potency across studies .
- Structural analogs : Test derivatives with controlled modifications (e.g., replacing -Cl with -F) to isolate substituent effects .
- Computational modeling : Molecular docking predicts binding affinities, clarifying discrepancies in experimental IC₅₀ values .
Q. How can factorial design optimize the synthesis and bioactivity screening?
A 2³ factorial design can evaluate variables:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
